4,4,5,5,5-Pentafluoro-1-pentanethiol

Overview

Description

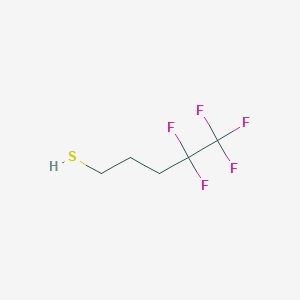

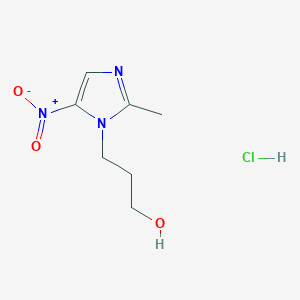

4,4,5,5,5-Pentafluoro-1-pentanethiol is a colorless, white, or yellow compound with a strong and pungent odor . It is used in the preparation and fluorination effect of fulvestrant 11β isomers, which shows antiproliferative activity on MCF-7 cells for breast cancer treatment .

Synthesis Analysis

The synthesis of this compound involves the reaction of Methanesulfonic Acid 4,4,5,5,5-Pentafluoro-Pentyl Ester and Carbamimidothioic acid .Molecular Structure Analysis

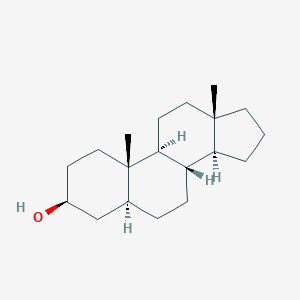

The molecular formula of this compound is C5H7F5S, and its molecular weight is 194.17 . The structure of this compound includes a pentane chain with five fluorine atoms and a thiol group.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is used in the preparation of fulvestrant 11β isomers .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 113.2±40.0 °C and a predicted density of 1.273±0.06 g/cm3 . Its pKa is predicted to be 10.08±0.10 .Scientific Research Applications

Synthesis and Photophysical Properties

Europium Complexes Formation : 4,4,5,5,5-Pentafluoro-1-pentanethiol has been used in synthesizing europium(III) complexes, which show potential in photophysical applications. These complexes, characterized by spectroscopic techniques, exhibit typical red emissions of Eu(3+) and demonstrate enhanced quantum yields and lifetime values when solvent molecules are substituted by bidentate nitrogen ligands (Raj, Biju, & Reddy, 2008).

Photoluminescence Properties : The compound has been employed to synthesize europium (III) complexes with high photoluminescence properties in both solid state and chloroform solution. These complexes find applications in developing materials with specific luminescent properties (Wan, Lyu, Du, Wang, & Yin, 2018).

Chemical Intermediate and Synthesis

Chemical Intermediate for Polyurethane and Polyester : 1,5-Pentanediol, closely related to this compound, is a significant chemical intermediate used in producing materials like polyurethane, polyester, plastifiers, inks, and paints. This application highlights the compound's role in various industrial manufacturing processes (Hen Jun-hai, 2007).

Pentafluoro-λ6-sulfanyl Group Synthesis : The compound has been utilized in the synthesis of new pentafluoro-λ6-sulfanyl-containing alkadienes. These compounds are valuable as monomers or intermediates in preparing polymers, surface coatings, and heterocyclic compounds (Brel, 2005).

Biomedical Research

- Potential in Anti-Breast Cancer Agents : Research has explored its use in developing anti-breast cancer agents, showing its potential in medical and pharmaceutical applications (Li, Provencher, & Singh, 1994).

Catalysis and Reaction Studies

- Catalytic Applications : The compound is used in catalytic applications, such as the dehydration of 1,5-pentanediol into 4-penten-1-ol, showcasing its role in chemical transformations (Sato, Takahashi, Yamamoto, Kaneko, & Inoue, 2008).

Material Science

- Xerogel Material Development : The compound has been used to synthesize near-infrared luminescent xerogel materials bonded with lanthanide complexes, indicating its utility in advanced material science (Feng, Yu, Song, Sun, Fan, Guo, Dang, & Zhang, 2009).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H225-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

4,4,5,5,5-Pentafluoro-1-pentanethiol is an organic compound that is primarily used as a chemical intermediate in organic synthesis . It is used in the preparation and fluorination effect of fulvestrant 11β isomers , which shows antiproliferative activity on MCF-7 cells for breast cancer treatment . Therefore, the primary targets of this compound are the estrogen receptors on MCF-7 cells.

Mode of Action

It is known to be used in the preparation of fulvestrant 11β isomers . Fulvestrant is an estrogen receptor antagonist that binds to the estrogen receptors on MCF-7 cells, inhibiting the proliferative effects of estrogen on these cells . It can be inferred that this compound may play a role in the synthesis of these antagonists.

Biochemical Pathways

Given its use in the synthesis of fulvestrant 11β isomers , it can be inferred that it may indirectly influence the estrogen signaling pathway by contributing to the production of estrogen receptor antagonists.

Result of Action

This compound is used in the preparation and fluorination effect of fulvestrant 11β isomers . These isomers have been shown to exhibit antiproliferative activity on MCF-7 cells, a line of breast cancer cells . Therefore, the molecular and cellular effects of this compound’s action are likely related to the inhibition of cell proliferation in breast cancer cells.

Action Environment

It is known that the compound is stable but sensitive to light and oxygen . Therefore, these factors may need to be considered when handling and storing the compound.

Biochemical Analysis

Biochemical Properties

4,4,5,5,5-Pentafluoro-1-pentanethiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in fluorination reactions, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. Additionally, this compound can form covalent bonds with thiol groups in proteins, leading to modifications that can alter protein function and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells (MCF-7), this compound exhibits antiproliferative activity, indicating its potential as an anti-cancer agent . The compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can result in the accumulation of substrates or the depletion of products, thereby disrupting metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable but can degrade when exposed to oxygen and sunlight. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-cancer activity, without significant toxicity. At high doses, this compound can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites in cells . Understanding these metabolic pathways is crucial for predicting the biological effects of this compound and its potential interactions with other compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its interaction with membrane-bound proteins can affect signal transduction pathways and cellular responses.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell . For instance, the presence of this compound in the mitochondria can influence mitochondrial metabolism and energy production.

properties

IUPAC Name |

4,4,5,5,5-pentafluoropentane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5S/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRFWLLFSGXBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456573 | |

| Record name | 4,4,5,5,5-Pentafluoropentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148757-88-4 | |

| Record name | 4,4,5,5,5-Pentafluoropentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)